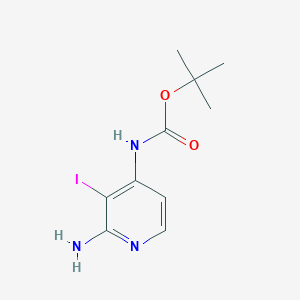

Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate

Description

Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate protecting group, a 2-amino substituent, and a 3-iodo substituent on the pyridine ring. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom acts as a leaving group . The tert-butyl group enhances stability during synthetic steps but is cleavable under acidic conditions, enabling deprotection for downstream functionalization .

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXXZQOYGZFQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-3-iodopyridine as the primary starting material.

Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize impurities.

Purification: Employing industrial purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

Coupling Reactions: The amino group can engage in coupling reactions with various electrophiles to form new C-N bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

Reduction Products: Reduction typically results in the formation of amine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing pyridine derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the amino group play crucial roles in binding to these targets, influencing their activity. The tert-butyl carbamate group provides stability and enhances the compound’s bioavailability .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Derivatives

Key Findings :

- Iodine vs. Chlorine/Fluorine : The 3-iodo group in the target compound offers superior leaving-group ability compared to chloro or fluoro analogs, enabling milder reaction conditions in cross-couplings .

- Substituent Position: The 2-amino group in the target compound introduces hydrogen-bonding capability, improving solubility in polar solvents relative to non-amino derivatives .

Amino-Functionalized Pyridinyl Carbamates

Table 2: Amino-Substituted Derivatives

Key Findings :

- The 2-amino group in the target compound enhances reactivity in reductive aminations and acylation reactions compared to hydroxyl- or formyl-substituted analogs .

Heterocyclic Carbamates with Non-Pyridine Cores

Table 3: Non-Pyridine Carbamates

Key Findings :

Biological Activity

Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.57 g/mol. The compound features a pyridine ring substituted with an iodine atom at the 3-position and an amino group at the 2-position, along with a tert-butyl carbamate functional group.

Biological Activities

This compound exhibits various biological activities, making it a candidate for further pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing iodine and pyridine derivatives often exhibit antimicrobial properties. The presence of the iodine atom enhances the compound's ability to interact with biological targets, potentially increasing its efficacy against bacteria and fungi.

- Anticancer Potential : Research indicates that similar pyridine derivatives have shown promise in anticancer applications. The structural characteristics of this compound may facilitate interactions with cancer cell pathways, warranting further investigation into its cytotoxic effects.

- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes involved in disease mechanisms. Studies on related compounds have demonstrated that halogenated pyridines can effectively bind to active sites of various enzymes, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyridine ring can significantly influence the potency and selectivity of the compound against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Iodine Substitution | Increases binding affinity to target proteins |

| Amino Group Positioning | Affects solubility and cellular uptake |

| Carbamate Group Variability | Influences metabolic stability |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of iodine-containing pyridine derivatives, including this compound. Results showed that the compound exhibited significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The compound's mechanism was linked to its ability to disrupt cellular signaling pathways associated with survival and proliferation .

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

- Binding Studies : Molecular docking simulations revealed that this compound binds effectively to key enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and bioavailability of the compound, showing promising results in terms of absorption and distribution within target tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.